![molecular formula C8H19NO6S B1587030 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid CAS No. 54960-65-5](/img/structure/B1587030.png)
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Overview
Description
“4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid” is an organic compound. Its structure contains two hydroxymethyl groups, one methylamino group, and one ethanesulfonic acid group . It is often used as a buffer, chelating agent, and detergent . It is used to make zwitterionic buffer solutions in the pH range 6.8-8.2 and is used in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C8H19NO6S . It is also known as 1,3-Dihydroxy-2-(hydroxymethyl)-2-propanaminium with a molecular formula of C4H12NO3 and an average mass of 122.142 Da .Chemical Reactions Analysis
This compound is often used as a buffer, which means it can help maintain the pH of a solution stable. In biochemical experiments, it can be used to dilute and stabilize the activity of enzymes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 106.1204 . It is soluble in water . The melting point is 136-141 °C .Scientific Research Applications
Neuroprotection in Parkinson’s Disease
Tabs has been investigated for its neuroprotective properties, particularly in the context of Parkinson’s disease. A study demonstrated the potential of a derivative of Tabs, CT51, to protect against mitochondrial toxins like MPP+ that mimic Parkinson’s disease neuropathology . The compound was shown to preserve neural function and circuitry, acting as an antioxidant and modulating the expression of hypoxia-inducible factor 1 alpha (HIF-1α), which regulates iron homeostasis and protects against oxidative stress .
Crystallography
Tabs derivatives have been utilized in crystallography to understand molecular structures. For instance, the crystal structure of a Tabs-related compound was determined to elucidate its interactions and bonding, which is crucial for the development of new materials and understanding biological processes .
Buffer Solutions in Biological Research
Tabs is used to create zwitterionic buffer solutions within the pH range of 6.8-8.2. These buffers are essential in various biological research applications, including molecular biology, diagnosis, and cell culture. They help maintain the pH stability of solutions, which is critical for many biological reactions .
Pharmaceutical Applications
In the pharmaceutical industry, Tabs is used in the formulation of drugs and diagnostic materials. Its buffering capacity makes it suitable for use in medications that require a specific pH range to remain effective .
Agrochemical Research
Tabs finds applications in agrochemical research, where it is used in the study of plant physiology and the development of agrochemical products. Its role in maintaining pH stability is vital for experiments involving plant tissues and cells .
Semen Preservation
Tabs is a component of test yolk buffer medium, which is used in the refrigeration and transport of semen. This application is significant in veterinary medicine and animal husbandry, where it helps preserve the viability of sperm during storage and transportation .
Study of Succinate Oxidation
The compound is also used in the study of succinate oxidation, a key reaction in the citric acid cycle. Understanding this process is important for bioenergetics and metabolic research .
Second Messenger cAMP Hydrolysis
Tabs-related compounds have been studied for their role in hydrolyzing the second messenger cAMP. This molecule is a crucial regulator of many physiological processes, and its hydrolysis is important for signal transduction studies .
Future Directions
Mechanism of Action
Target of Action
Tricine is primarily used as a buffering agent in various biological and chemical reactions .
Mode of Action
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid acts as a buffering agent, helping to maintain a stable pH in a solution. This is crucial in many biological and chemical reactions, as many enzymes and biochemical processes are highly sensitive to changes in pH .
Biochemical Pathways
This ensures that enzymes and other proteins function optimally, as they often have a narrow pH range in which they are active .
Pharmacokinetics
As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or injected .
Result of Action
The primary result of the action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is the maintenance of a stable pH in a solution. This can facilitate a wide range of biological and chemical reactions, from enzymatic reactions in a cell to DNA extraction in a test tube .
Action Environment
The action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, its buffering capacity can be affected by temperature, and its effectiveness can be reduced in the presence of divalent cations .
properties
IUPAC Name |
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZCDVTMZWNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398934 | |
Record name | Tabs | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid | |
CAS RN |
54960-65-5 | |
Record name | Tabs | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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